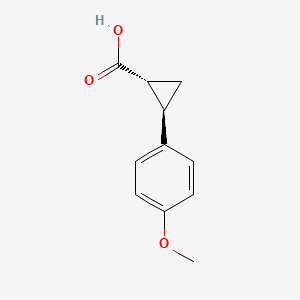![molecular formula C11H12BrNO3 B1278763 (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate CAS No. 115199-26-3](/img/structure/B1278763.png)
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate
描述
Synthesis Analysis
The synthesis of related compounds has been reported in several studies. For instance, coumarin derivatives containing (E)-methyl 2-(methoxyimino)-2-phenylacetate moieties were synthesized and their bioactivity was assessed, with one derivative showing good fungicidal activity . Another study focused on the stereoselective synthesis of (E)-alpha-(methoxyimino)benzeneacetate derivatives, which also demonstrated potent fungicidal activity . These studies suggest that the synthesis of such compounds is feasible and can lead to bioactive molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate" has been characterized using various spectroscopic techniques and theoretical calculations. X-ray diffraction has been employed to determine the crystal structure of related compounds, revealing details such as intramolecular hydrogen bonding and crystal packing . Density functional theory (DFT) calculations have been used to optimize molecular geometries and predict properties like molecular electrostatic potential and frontier molecular orbitals .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored through theoretical analyses, including natural bond orbital (NBO) analysis, Fukui function analysis, and studies of electrophilicity and charge transfer . These studies provide insights into the potential chemical reactions that such compounds might undergo, including interactions with biological molecules like DNA bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. Spectroscopic techniques like FT-IR and UV-Vis have been used to characterize the compounds . Computational studies have provided information on properties such as nonlinear optical (NLO) properties, molecular electrostatic potential (MEP), and Fukui function . The influence of solvents on the stability of tautomers has also been studied, which is relevant for understanding the behavior of these compounds in different environments .
科学研究应用
Synthesis and Structure
- This compound is used in the synthesis of novel 1-Aryl-3-Oxypyrazoles, showing potential in crystal structure analysis and fungicidal activity. The synthesis involves the reaction of 1-aryl-1H-pyrazol-3-ols with (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, demonstrating its utility in creating new chemical entities (Liu et al., 2014).
- The compound plays a role in the design and synthesis of dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals. It's used as a starting material in a four-step synthesis process, highlighting its importance in the development of new fungicides (Yang et al., 2017).
Fungicidal Applications
- Several studies have explored its derivatives for fungicidal activities. One study synthesized oxime ether derivatives containing 1-aryl-3-oxypyrazoles using this compound, finding that some derivatives exhibited excellent fungicidal activities against Rhizoctonia solani (Lv et al., 2015).
- Another research found that its derivatives, specifically those containing a pyrazole ring, showed potent fungicidal activity against various fungi, indicating the compound's relevance in agricultural fungicide development (Li et al., 2006).
Herbicidal Activity
- Its derivatives, specifically 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, have been investigated as potential herbicides. Studies show that these derivatives exhibit strong phytotoxic effects on both shoot and root systems of plants like Arabidopsis thaliana, suggesting their potential in herbicide development (Araniti et al., 2014).
Antibacterial Applications
- Some derivatives have also demonstrated antibacterial activities. For instance, novel (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate derivatives showed antibacterial activities against Fusarium graminearum and Fusarium solani, indicating its potential in the development of antibacterial agents (Ma Xi-han, 2011).
属性
IUPAC Name |
methyl (2E)-2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPXOYHMGOQPIV-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/OC)/C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate | |
CAS RN |
115199-26-3 | |
| Record name | Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details




















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

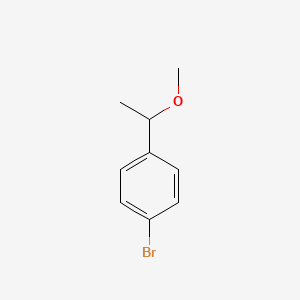
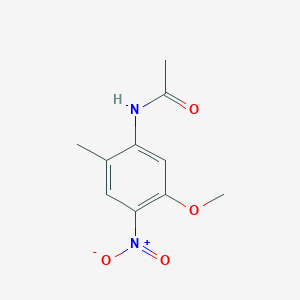
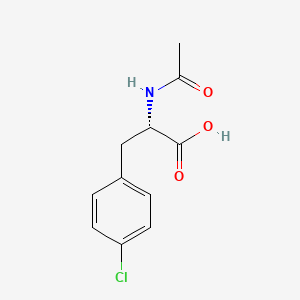
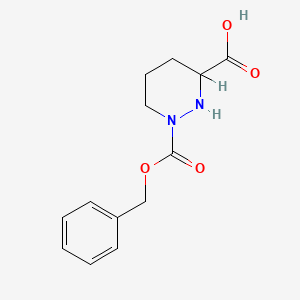
![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)

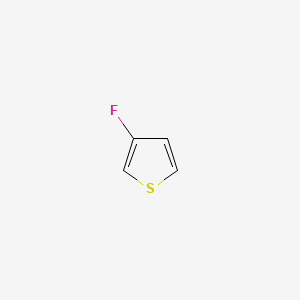
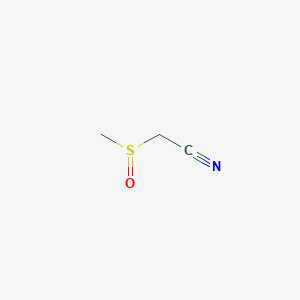




![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
